Aminopyridine und Derivate
Aminopyridines and their derivatives are a class of organic compounds characterized by the presence of an amino group (-NH2) attached to a pyridine ring. These compounds exhibit diverse chemical properties due to their functional groups, making them versatile in various applications across pharmaceuticals, agrochemicals, and materials science.
Aminopyridines serve as essential intermediates in the synthesis of numerous drugs and agricultural chemicals. Their ability to form strong hydrogen bonds and interact with biological macromolecules such as nucleic acids and proteins makes them valuable in drug design for targeting specific sites within the body. Additionally, their derivatives can enhance solubility, stability, or other desired properties necessary for pharmaceutical applications.
In agrochemicals, aminopyridines and their derivatives are used to develop herbicides and fungicides due to their ability to modulate plant physiology through various mechanisms. The introduction of substituents on the pyridine ring can significantly influence the compound's activity and selectivity, providing opportunities for tailored formulations that address specific agricultural challenges.
Overall, aminopyridines and their derivatives continue to play crucial roles in both pharmaceuticals and agriculture by offering unique structural features and functional diversity.

Struktur | Chemischer Name | CAS | MF |
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4H-1,3-Dioxino[4,5-c]pyridin-5-amine,2,2,8-trimethyl- | 1626-12-6 | C10H14N2O2 |
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6-(Benzyloxy)pyridin-3-amine | 75926-65-7 | C12H12N2O |
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5-ethyl-2-methylpyridin-4-amine | 5350-64-1 | C8H12N2 |
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3-Chloro-4-methylpyridin-2-amine | 56960-76-0 | C6H7ClN2 |
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6-chloro-4-methyl-pyridin-2-amine | 51564-92-2 | C6H7ClN2 |
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(3-Aminopyridin-2-yl)methanol | 52378-63-9 | C6H8N2O |
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2-Pyridinamine, 5-chloro-4,6-dimethyl- | 56960-79-3 | C7H9ClN2 |
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3-chloro-6-methyl-pyridin-2-amine | 56960-77-1 | C6H7ClN2 |
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4-Propylpyridin-2-amine | 61702-15-6 | C8H12N2 |
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2-amino-5H,6H,7H-cyclopentabpyridine-3-carbonitrile | 65242-18-4 | C9H9N3 |
Verwandte Literatur
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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